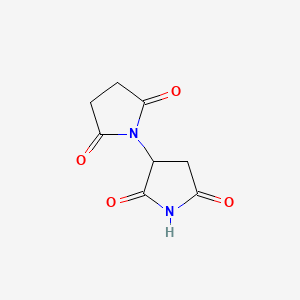

alpha-Succinimidosuccinimide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69556-95-2 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

1-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C8H8N2O4/c11-5-3-4(8(14)9-5)10-6(12)1-2-7(10)13/h4H,1-3H2,(H,9,11,14) |

InChI Key |

FJUZJOJINPUTGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for α Succinimidosuccinimide

Established Precursors and Reaction Pathways for Succinimide (B58015) Formation

The formation of the succinimide ring is a well-understood process, often proceeding via the cyclization of acyclic precursors. These foundational reactions provide a basis for envisioning the synthesis of more complex structures like α-succinimidosuccinimide.

The thermal decomposition of the amino acid asparagine is a known route to succinimide formation. When subjected to heat, asparagine can undergo intramolecular cyclization. nih.gov This process involves the nucleophilic attack of the backbone nitrogen onto the side-chain amide carbon, leading to the formation of a five-membered ring and the elimination of ammonia (B1221849). researchgate.netrsc.org This reaction is irreversible due to the release of the ammonia molecule. nih.gov

Studies on the thermal degradation of asparagine have shown that it preferentially undergoes this intramolecular cyclization to form an imide rather than other degradation pathways like decarboxylation. nih.gov While the direct formation of α-succinimidosuccinimide from the pyrolysis of asparagine is not explicitly detailed in the literature, it is conceivable that under certain conditions, intermolecular reactions between asparagine molecules or their degradation products could lead to such a dimeric structure. The primary products of asparagine pyrolysis are typically water and ammonia, with the solid residue being rich in peptide bonds and cyclic condensates. nih.govnih.gov

Table 1: Thermal Decomposition Products of Asparagine

| Precursor | Condition | Major Volatile Products | Residue |

| Asparagine | Pyrolysis (185-280°C) | H₂O, NH₃ | Solid condensates rich in peptide bonds |

This table summarizes general findings on asparagine pyrolysis; specific yields of α-succinimidosuccinimide are not reported.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net While a specific MCR for the synthesis of α-succinimidosuccinimide has not been reported, various MCRs are known to produce succinimide derivatives and other related imide scaffolds.

One notable example is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov Variations of the Ugi reaction have been developed to synthesize a variety of heterocyclic structures, including succinimides. nih.govresearchgate.net These reactions proceed through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid in a cascade of reactions. nih.gov The modularity of MCRs offers a potential, though currently unexplored, avenue for the design of a synthetic route to α-succinimidosuccinimide by carefully selecting starting materials that could lead to the desired linked-ring structure.

Development of De Novo Synthetic Strategies for α-Succinimidosuccinimide

Modular synthesis, which involves the stepwise assembly of a target molecule from distinct building blocks, is a highly attractive strategy for the synthesis of complex structures. A modular approach to α-succinimidosuccinimide could be envisioned in several ways:

Coupling of two functionalized succinimide units: This would involve the synthesis of a succinimide monomer bearing a reactive group at the α-position, which could then be coupled to another succinimide unit.

Sequential ring formation: A linear precursor containing the carbon and nitrogen backbone for both rings could be synthesized and then subjected to a double cyclization reaction.

While the literature on the modular synthesis of α-succinimidosuccinimide is sparse, the principles of modular synthesis have been applied to other complex molecules, including dipeptide mimetics and sulfondiimidamides. researchgate.netnih.gov These approaches often rely on robust and high-yielding coupling reactions to connect the molecular modules.

A total synthesis of α-succinimidosuccinimide has not been reported in the peer-reviewed literature. A hypothetical total synthesis would need to address several key challenges:

Construction of the C-C bond at the α-position: Forming the bond that links the two succinimide rings would be a critical step.

Control of stereochemistry: If the target molecule is chiral, controlling the relative and absolute stereochemistry of the stereocenters would be essential.

Functional group compatibility: The synthesis would need to be designed to tolerate the functional groups present in the succinimide rings.

The total synthesis of complex natural products often provides insights into overcoming such synthetic challenges. However, without a documented synthesis, the specific hurdles for α-succinimidosuccinimide remain a matter of speculation.

Stereoselective Synthesis of α-Succinimidosuccinimide and its Enantiomers

There is currently no published research on the stereoselective synthesis of α-succinimidosuccinimide and its enantiomers. A stereoselective synthesis would be necessary to obtain enantiomerically pure forms of the molecule, which is often crucial for biological applications.

General strategies for stereoselective synthesis that could potentially be applied include:

Use of chiral starting materials: Starting the synthesis from a chiral precursor would introduce stereochemistry at an early stage.

Chiral auxiliaries: A chiral auxiliary could be used to control the stereochemical outcome of a key reaction and then be removed in a later step.

Asymmetric catalysis: A chiral catalyst could be used to favor the formation of one enantiomer over the other.

The stereoselective synthesis of various substituted succinimides has been achieved through methods such as radical cascade reactions of aza-1,6-enynes. rsc.org These methods demonstrate that high levels of stereocontrol can be achieved in the formation of the succinimide ring. Adapting such methodologies to the specific challenge of α-succinimidosuccinimide would be a significant undertaking for future research.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of α-Succinimidosuccinimide synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the new stereocenter. While specific literature detailing the application of chiral auxiliaries for the direct synthesis of α-Succinimidosuccinimide is limited, the general principles of their use in forming carbon-carbon bonds adjacent to a carbonyl group are highly relevant.

One conceptual approach involves the use of Evans oxazolidinone auxiliaries. These auxiliaries are known to provide high levels of stereocontrol in alkylation reactions of enolates. For the synthesis of α-Succinimidosuccinimide, one could envision a strategy where an N-acetyloxazolidinone is enolized and then reacted with a suitable electrophile, such as an N-protected 3-halosuccinimide. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-Succinimidosuccinimide.

Another potential chiral auxiliary that could be employed is a camphor-derived auxiliary. These have also been successfully used to direct diastereoselective alkylations. The rigid bicyclic structure of the camphor (B46023) backbone provides a well-defined chiral environment, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face.

The selection of the chiral auxiliary and the reaction conditions, such as the base used for enolization and the solvent, are critical for achieving high diastereoselectivity. A hypothetical reaction scheme is presented below to illustrate this approach.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | LDA | THF | -78 | >95:5 |

| 2 | (1R)-Camphorsultam | NaHMDS | Toluene | -78 | >90:10 |

Note: This table is illustrative and based on general principles of chiral auxiliary-mediated alkylations, as specific data for α-Succinimidosuccinimide was not found in the available literature.

Asymmetric Catalysis in Succinimide Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. For the synthesis of α-Succinimidosuccinimide, several catalytic strategies could be envisioned, drawing from the broader literature on the asymmetric synthesis of succinimide derivatives.

A prominent method for the enantioselective synthesis of substituted succinimides is the asymmetric hydrogenation of maleimides. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have proven to be highly effective in this transformation. For instance, a rhodium catalyst bearing a chiral bisphosphine ligand could catalyze the hydrogenation of a suitably designed precursor, such as a 3-(succinimido)maleimide, to afford α-Succinimidosuccinimide with high enantioselectivity.

Another powerful tool in asymmetric catalysis is organocatalysis. Chiral amine catalysts, for example, can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack through the formation of a chiral iminium ion. A possible organocatalytic route to α-Succinimidosuccinimide could involve the Michael addition of a succinimide enolate to an activated maleimide (B117702) derivative, catalyzed by a chiral secondary amine catalyst like a diarylprolinol silyl (B83357) ether.

The development of stereodivergent catalytic systems is also of significant interest, as it would allow for the selective synthesis of all possible stereoisomers of α-Succinimidosuccinimide. This can sometimes be achieved by simply changing the catalyst or the reaction conditions.

Table 2: Potential Asymmetric Catalytic Approaches to α-Succinimidosuccinimide

| Catalyst System | Reaction Type | Substrate Precursor | Anticipated Enantiomeric Excess (ee) |

| Rh(I) / Chiral Bisphosphine | Asymmetric Hydrogenation | 3-(Succinimido)maleimide | >95% |

| Chiral Secondary Amine | Organocatalytic Michael Addition | Succinimide and activated maleimide | >90% |

Note: This table presents potential strategies based on analogous reactions, as direct catalytic synthesis of α-Succinimidosuccinimide with specific data was not found in the reviewed literature.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green and sustainable chemistry are increasingly important considerations in modern synthetic organic chemistry. The goal is to design synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing α-Succinimidosuccinimide, several green chemistry principles can be applied. The use of catalytic methods, as discussed in the previous section, is inherently greener than stoichiometric approaches because it reduces the amount of chiral material required.

Solvent selection is another critical aspect. Traditional organic solvents often have significant environmental and health impacts. The ideal synthetic route would utilize greener solvents such as water, ethanol, or supercritical carbon dioxide, or even be performed under solvent-free conditions. For example, some succinimide syntheses have been successfully carried out in greener solvents like acetic acid.

Atom economy is a key metric in green chemistry, which measures the efficiency of a reaction in converting reactants to the desired product. Synthetic routes should be designed to maximize atom economy by minimizing the formation of byproducts. Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can significantly improve atom economy and reduce waste.

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as ambient temperature and pressure, would contribute to a more sustainable synthesis of α-Succinimidosuccinimide. While specific green synthetic routes for this compound are not well-documented, the application of these general principles provides a framework for the development of more environmentally benign methodologies.

Table 3: Application of Green Chemistry Principles to α-Succinimidosuccinimide Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of asymmetric catalysts to reduce waste. |

| Safer Solvents | Replacement of hazardous solvents with water, ethanol, or performing reactions neat. |

| Atom Economy | Designing routes with high atom economy, such as cycloaddition reactions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

Reactivity Profiles and Transformational Chemistry of α Succinimidosuccinimide

α-Functionalization Strategies and C-H Bond Activation

The methylene (B1212753) protons positioned between the two carbonyl groups of each succinimide (B58015) ring are acidic and thus represent key sites for functionalization. C-H bond activation at these positions allows for the introduction of a variety of substituents, leading to the synthesis of diverse derivatives.

While direct palladium-catalyzed C-H arylation and alkylation of α-Succinimidosuccinimide have not been extensively reported, the general principles of C-H activation suggest that the α-protons are susceptible to such transformations. In related systems, the acidity of α-protons in 1,3-dicarbonyl compounds facilitates their deprotonation and subsequent reaction with electrophiles. For α-Succinimidosuccinimide, the α-protons are flanked by two electron-withdrawing carbonyl groups, enhancing their acidity and making them amenable to deprotonation by a suitable base. The resulting enolate can then act as a nucleophile in reactions with aryl or alkyl halides, typically in the presence of a transition metal catalyst such as palladium.

The expected reactivity for direct C-H functionalization would likely follow the general mechanism of deprotonation followed by nucleophilic attack. The choice of base and catalyst would be crucial to control the selectivity and efficiency of the reaction.

Table 1: Plausible Reaction Parameters for Direct C-H Functionalization of α-Succinimidosuccinimide

| Parameter | Arylation | Alkylation |

| Electrophile | Aryl halide (e.g., Ar-Br, Ar-I) | Alkyl halide (e.g., R-Br, R-I) |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Palladium or Nickel complex |

| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Phosphine (B1218219) or N-heterocyclic carbene |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) | Carbonate or alkoxide base |

| Solvent | Aprotic polar (e.g., Dioxane, Toluene) | Aprotic (e.g., THF, DMF) |

This table presents hypothetical conditions based on known C-H functionalization methodologies for related dicarbonyl compounds.

The succinimide ring can undergo both oxidative and reductive transformations. Oxidative processes can introduce unsaturation or new functional groups, while reduction can lead to ring-opened products or modification of the carbonyl groups.

Oxidative Reactions: Oxidative functionalization at the α-position can be achieved using various oxidizing agents. For instance, treatment with a strong oxidizing agent in the presence of a suitable catalyst could lead to the formation of a double bond, yielding an α,β-unsaturated derivative. Succinimide-N-oxyl (SINO) radicals, generated from N-hydroxysuccinimide, are known to be effective hydrogen atom transfer (HAT) catalysts, suggesting that the C-H bonds in the succinimide ring can be targeted for oxidation. acs.org

Reductive Reactions: Reduction of the carbonyl groups in the succinimide moiety can be accomplished with hydride reagents. The outcome of the reduction is dependent on the strength of the reducing agent and the reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the complete reduction of the carbonyls to methylenes and potential ring opening. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce one or both carbonyls to hydroxyl groups, forming hydroxylactams.

Nucleophilic and Electrophilic Reactivity of the Imide Moiety

The imide functional group in α-Succinimidosuccinimide possesses both nucleophilic and electrophilic character. The nitrogen atom can act as a nucleophile after deprotonation, while the carbonyl carbons are electrophilic centers susceptible to nucleophilic attack.

Nucleophilic Reactivity: The N-H proton of the imide is weakly acidic and can be removed by a strong base to form the corresponding succinimidide anion. This anion is a potent nucleophile and can participate in substitution reactions. rsc.org For instance, it can react with alkyl halides in a Gabriel-type synthesis to form N-alkylated derivatives.

Electrophilic Reactivity: The carbonyl carbons of the imide are electrophilic and can be attacked by a wide range of nucleophiles. chemistrysteps.comyoutube.commasterorganicchemistry.com This reactivity is the basis for the ring-opening reactions of succinimides. For example, hydrolysis of the succinimide ring can occur under both acidic and basic conditions. researchgate.netnih.govnih.gov Under basic conditions, a hydroxide (B78521) ion attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then undergoes ring opening to yield a succinamic acid derivative. Similarly, other nucleophiles such as amines and alcohols can open the succinimide ring. The electrophilicity of the carbonyl carbon is enhanced by the presence of the adjacent carbonyl group. nih.gov

Ring-Opening and Ring-Closing Metathesis Reactions

No published research could be identified that investigates the participation of α-Succinimidosuccinimide in ring-opening metathesis (ROM) or ring-closing metathesis (RCM) reactions.

Selective Derivatization at Peripheral Sites

There is no available literature detailing the selective derivatization of α-Succinimidosuccinimide at its peripheral sites.

Design, Synthesis, and Advanced Characterization of α Succinimidosuccinimide Derivatives

Structure-Activity/Property Relationship (SAR/SPR) Studies in Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the rational design of new chemical entities. For α-succinimidosuccinimide derivatives, these studies aim to elucidate the relationship between the three-dimensional structure of the molecule and its resulting biological activity or physical properties. By systematically altering substituents on the succinimide (B58015) rings, researchers can map out key structural features required for a desired effect.

A hypothetical SAR study on a series of α-succinimidosuccinimide derivatives might involve the systematic variation of substituents at the N-position of one or both succinimide rings, as well as modifications on the carbon backbone. The resulting data would be crucial for identifying pharmacophores and optimizing lead compounds.

Table 1: Hypothetical Structure-Activity Relationship Data for α-Succinimidosuccinimide Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

|---|---|---|---|

| SIS-001 | -H | -H | 50.2 |

| SIS-002 | -CH3 | -H | 35.8 |

| SIS-003 | -H | -Phenyl | 12.5 |

| SIS-004 | -CH3 | -Phenyl | 8.1 |

| SIS-005 | -Cl | -H | 22.7 |

Targeted Synthesis of α-Succinimidosuccinimide Analogs

The synthesis of α-succinimidosuccinimide analogs with specific structural modifications is key to exploring their chemical and biological potential. Various synthetic strategies can be employed to introduce diversity into the core structure.

The Michael addition is a powerful and widely used reaction for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of succinimide chemistry, the maleimide (B117702) double bond is an excellent Michael acceptor. While α-succinimidosuccinimide itself does not possess a reactive double bond for direct Michael addition, its synthesis often proceeds through precursors that do, or it can be functionalized to include a Michael acceptor moiety.

For instance, the synthesis of substituted succinimides can be achieved through the enantioselective Michael addition of aldehydes or 1,3-dicarbonyl compounds to maleimides, often catalyzed by chiral organocatalysts. researchgate.netresearchgate.net This approach allows for the introduction of stereocenters with high control, which is crucial for SAR studies. A similar strategy could be envisioned for the synthesis of complex α-succinimidosuccinimide derivatives, where a functionalized succinimide precursor undergoes a Michael addition prior to dimerization or linkage to a second succinimide unit.

The introduction of a wide range of functional groups onto the α-succinimidosuccinimide scaffold is essential for fine-tuning its properties. This can be achieved through various synthetic transformations. For example, the nitrogen atoms of the succinimide rings can be alkylated or arylated to introduce lipophilic or aromatic groups. The carbon backbone can also be functionalized, for example, by introducing hydroxyl, amino, or carboxylic acid groups, which can serve as handles for further derivatization or to modulate solubility and polarity. The choice of functional groups to be incorporated is often guided by the specific application, whether it is to improve biological activity, enhance selectivity, or modify physicochemical properties such as solubility and stability.

Advanced Structural Elucidation of Derivatives

The unambiguous determination of the structure of newly synthesized α-succinimidosuccinimide derivatives is paramount. A combination of advanced analytical techniques is typically employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly important for confirming the successful incorporation of functional groups and for ensuring the purity of the synthesized derivatives. Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze a wide range of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. While one-dimensional NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, multidimensional NMR experiments are necessary to establish the connectivity between atoms and to determine the stereochemistry of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for elucidating the absolute configuration of chiral molecules and for gaining a comprehensive understanding of their solid-state architecture, including intermolecular interactions and packing motifs. In the realm of α-succinimidosuccinimide derivatives, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and its spatial relationship with neighboring molecules in the crystal lattice.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom in the crystal's unit cell can be determined, revealing the molecule's structure in intricate detail.

For chiral derivatives of α-succinimidosuccinimide, determining the absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities. X-ray crystallography can establish the absolute stereochemistry through the anomalous dispersion effect. When the crystal contains a sufficiently heavy atom, the scattering of X-rays by the electrons of this atom is slightly out of phase. This phase difference, known as anomalous dispersion, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern. The analysis of these intensity differences allows for the unequivocal assignment of the absolute configuration, often expressed using the Cahn-Ingold-Prelog (R/S) nomenclature.

Furthermore, the detailed structural information obtained from X-ray crystallography provides profound insights into the solid-state architecture of α-succinimidosuccinimide derivatives. The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These non-covalent interactions govern the physical properties of the solid material, including its melting point, solubility, and stability. Understanding the supramolecular assembly is critical in materials science and drug development, as it influences crystal morphology and polymorphism.

Detailed Research Findings from a Representative Succinimide Derivative

To illustrate the power of X-ray crystallography, we will consider the crystallographic data for a representative N-substituted succinimide, succinimidyl 4-chlorobenzoate. The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing precise measurements of its molecular geometry and crystal packing. mdpi.com

The crystallographic analysis reveals that the succinimide ring adopts a slightly puckered conformation. The benzene (B151609) ring is oriented at a significant dihedral angle with respect to the plane of the succinimide ring. The solid-state architecture is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the crystal lattice.

Below are interactive data tables summarizing the key crystallographic parameters for succinimidyl 4-chlorobenzoate. mdpi.com

Table 1: Crystal Data and Structure Refinement for Succinimidyl 4-chlorobenzoate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₈ClNO₄ |

| Formula weight | 253.64 |

| Temperature | 123(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.138(2) Å, α = 90° |

| b = 5.8640(10) Å, β = 101.91(3)° | |

| c = 17.151(3) Å, γ = 90° | |

| Volume | 1093.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.540 Mg/m³ |

| Absorption coefficient | 0.359 mm⁻¹ |

| F(000) | 520 |

| Crystal size | 0.40 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.68 to 27.50° |

| Index ranges | -14<=h<=14, -7<=k<=7, -22<=l<=22 |

| Reflections collected | 8953 |

| Independent reflections | 2505 [R(int) = 0.0463] |

| Completeness to theta = 27.50° | 99.7 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9650 and 0.8696 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2505 / 0 / 154 |

| Goodness-of-fit on F² | 1.047 |

| Final R indices [I>2sigma(I)] | R1 = 0.0398, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.1064 |

Table 2: Selected Bond Lengths for Succinimidyl 4-chlorobenzoate

| Bond | Length (Å) |

|---|---|

| Cl(1)-C(4) | 1.743(2) |

| O(1)-C(7) | 1.201(2) |

| O(2)-C(7) | 1.378(2) |

| O(2)-N(1) | 1.402(2) |

| O(3)-C(8) | 1.205(2) |

| O(4)-C(11) | 1.204(2) |

| N(1)-C(11) | 1.381(2) |

| N(1)-C(8) | 1.385(2) |

| C(1)-C(6) | 1.387(3) |

| C(1)-C(2) | 1.391(3) |

Table 3: Selected Bond Angles for Succinimidyl 4-chlorobenzoate

| Angle | Degrees (°) |

|---|---|

| C(7)-O(2)-N(1) | 115.15(13) |

| C(11)-N(1)-C(8) | 111.43(15) |

| C(11)-N(1)-O(2) | 122.18(14) |

| C(8)-N(1)-O(2) | 125.10(14) |

| C(6)-C(1)-C(2) | 118.53(18) |

| C(6)-C(1)-C(7) | 120.32(17) |

| C(2)-C(1)-C(7) | 121.15(17) |

| O(1)-C(7)-O(2) | 120.84(17) |

| O(1)-C(7)-C(1) | 126.10(18) |

| O(2)-C(7)-C(1) | 113.04(15) |

| O(3)-C(8)-N(1) | 124.60(17) |

| O(3)-C(8)-C(9) | 127.35(18) |

These tables provide a quantitative description of the molecular structure, forming the basis for a detailed analysis of its conformation and the interactions governing its solid-state architecture. The data allows for comparisons with other succinimide derivatives and contributes to a deeper understanding of the structure-property relationships within this class of compounds.

Computational and Theoretical Chemistry Investigations of α Succinimidosuccinimide Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and properties of α-Succinimidosuccinimide at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the electronic landscape, conformational possibilities, and reactivity of this molecule.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of the succinimide (B58015) ring, the fundamental building block of α-Succinimidosuccinimide, has been the subject of numerous theoretical studies. These investigations reveal key insights into the bonding and charge distribution within the molecule.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, have been used to optimize the molecular geometry of succinimide and its derivatives. pku.edu.cnnih.gov These studies consistently show a planar or near-planar conformation for the five-membered ring. The electronic environment is characterized by the delocalization of electrons across the dicarbonyl system and the nitrogen atom. This delocalization contributes to the stability of the imide group.

For α-Succinimidosuccinimide, it is expected that the two interconnected succinimide rings will influence each other's electronic structure. The nature of the linkage between the rings will be a critical factor in determining the extent of electronic communication. Theoretical analysis would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Dipole Moment | B3LYP | 6-311++G(d,p) | Value in Debye |

| Polarizability | B3LYP | 6-311++G(d,p) | Value in a.u. |

| HOMO Energy | B3LYP | 6-311++G(d,p) | Value in eV |

| LUMO Energy | B3LYP | 6-311++G(d,p) | Value in eV |

Conformational Space Exploration and Energy Landscapes

Computational studies on similar bicyclic systems often involve scanning the potential energy surface by systematically rotating key dihedral angles. For α-Succinimidosuccinimide, the dihedral angle defining the relative orientation of the two rings would be the primary coordinate of interest. By calculating the energy at each rotational increment, an energy landscape can be constructed, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states).

Theoretical investigations into the conformational preferences of peptides containing succinimide residues have shown that the local environment significantly influences the ring's conformation. nih.gov For isolated α-Succinimidosuccinimide, the interplay of steric hindrance and electronic effects between the two rings will dictate the preferred geometry. It is plausible that both syn and anti conformations, corresponding to the relative positioning of the carbonyl groups of the two rings, would exist as stable or metastable states.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum | ~180 (anti) | 0.0 | DFT/B3LYP/6-311+G(d,p) |

| Local Minimum | ~60 (gauche) | Value > 0 | DFT/B3LYP/6-311+G(d,p) |

| Transition State | ~0 (syn) | Value > Local Minimum | DFT/B3LYP/6-311+G(d,p) |

Reaction Pathway Modeling and Transition State Locating

Computational chemistry is a powerful tool for investigating reaction mechanisms, including those involving the formation or degradation of succinimide-containing compounds. The hydrolysis of the succinimide ring is a well-studied reaction, as it is relevant to the degradation of proteins and antibody-drug conjugates. rsc.orgnih.gov

Theoretical models have been developed to study the hydrolysis of succinimide under both neutral and basic conditions. rsc.org These studies typically involve locating the transition state for the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons. The calculated activation energies provide insights into the reaction rates. For α-Succinimidosuccinimide, similar hydrolysis pathways are expected, potentially occurring at either of the two rings. The electronic properties of the interconnected ring system might influence the reactivity of the carbonyl groups.

Furthermore, the formation of succinimide rings, often from aspartic acid or asparagine residues in peptides, has been modeled computationally. nih.govnih.gov These studies have elucidated the role of intramolecular catalysis and the energetics of the cyclization process. While not directly applicable to the synthesis of α-Succinimidosuccinimide, these findings provide a fundamental understanding of the stability and reactivity of the succinimide moiety.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. Vibrational spectroscopy (infrared and Raman) is particularly sensitive to molecular structure and bonding.

DFT calculations have been successfully used to predict the vibrational spectra of succinimide and its N-bromo derivative. nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparison with experimental FTIR and FT-Raman spectra allows for a detailed assignment of the observed vibrational modes. nih.gov For succinimide, characteristic vibrational modes include the C=O stretching, N-H stretching and bending, and various ring deformation modes.

For α-Succinimidosuccinimide, theoretical predictions of its vibrational spectra would be invaluable for its characterization. The coupling of vibrations between the two rings could lead to unique spectral features. The predicted spectra would aid in the interpretation of experimental data and confirm the molecular structure.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311+G**) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(N-H) | Value | Value | N-H stretch |

| ν(C=O) symmetric | Value | Value | Symmetric C=O stretch |

| ν(C=O) asymmetric | Value | Value | Asymmetric C=O stretch |

| δ(Ring) | Value | Value | Ring deformation |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics and Flexibility Analysis

While quantum chemical calculations provide information on static energy minima, MD simulations can explore the conformational landscape of α-Succinimidosuccinimide in a more dynamic fashion, particularly in solution. By simulating the motion of the molecule over nanoseconds or longer, it is possible to observe transitions between different conformations and to characterize the flexibility of the molecule.

Solvation Effects and Solvent-Accessible Surface Area

The interaction of a solute with a solvent, known as solvation, significantly influences its behavior, including its reactivity and solubility. Computational studies can model these effects. For instance, the solubility of succinimide has been experimentally measured in various pure solvents and binary mixtures, showing that solubility generally increases with temperature. These experimental data are often correlated with thermodynamic models like the modified Apelblat equation and the λh equation to predict solubility trends. researchgate.net Such studies have been conducted in solvents like ethyl acetate, acetonitrile, ethanol, acetone (B3395972), tetrahydrofuran, methanol, isopropanol, and n-butanol. researchgate.net

Proton magnetic resonance spectra of succinimide derivatives have been investigated in different media to understand solvent effects. In benzene (B151609), a specific interaction between the solvent's π-electron cloud and the solute is suggested. researchgate.net In contrast, strongly polar solvents like acetone or dimethyl sulfoxide (B87167) can cause low-field shifts, attributed to the association of the solvent's lone-pair electrons with electron-deficient sites on the solute molecule. researchgate.net

The Solvent-Accessible Surface Area (SASA or ASA) is a measure of the surface area of a molecule that is accessible to a solvent. wikipedia.org It is a crucial factor in understanding protein folding and stability and is calculated computationally from atomic coordinates. nih.gov Algorithms like the Shrake–Rupley algorithm use a "rolling ball" approach, typically with a probe radius of 1.4 Å to approximate a water molecule, to determine the accessible surface. wikipedia.orgnih.gov While direct SASA calculations for α-succinimidosuccinimide are not extensively documented in the provided literature, the principles are applicable. The SASA influences how a molecule interacts with the surrounding solvent, which is a key driver in processes like protein succinylation. For example, comparisons of amino acids flanking succinylation and non-succinylation sites show that those around succinylation sites tend to exhibit lower SASA. researchgate.net

Self-Assembly and Aggregation Behavior

Self-assembly is the spontaneous organization of molecules into ordered structures. Computational studies are essential for understanding the noncovalent interactions, such as hydrogen bonding and π-stacking, that drive these processes. tdl.org Protein aggregation, a form of self-assembly, often leads to the formation of extended β-sheet structures like amyloid fibrils and is implicated in various diseases. nih.gov

While specific computational studies on the self-assembly of α-succinimidosuccinimide were not found, research on similar molecules provides relevant insights. For example, studies on squaramide and urea (B33335) derivatives show that subtle changes, like replacing oxygen with sulfur, can drastically alter self-assembly arrangements from linear hydrogen-bonded structures to stacked arrangements. tdl.org Computational methods, including molecular dynamics simulations (both coarse-grained and atomistic) and quantum mechanical calculations, are used to model these phenomena. nih.govrsc.org These simulations can elucidate the step-by-step process of aggregation, from the formation of small aggregates to the eventual emergence of larger, stable fibers, and help determine critical concentrations for assembly. rsc.org The stability of such assemblies is often a balance between stabilizing forces like hydrogen bonds and π-stacking and competitive interactions with solvent molecules. rsc.org

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how molecules, such as a ligand and a protein target, bind to each other. youtube.com These methods are instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. youtube.comnih.gov

Ligand-Target Binding Prediction (e.g., enzyme active sites for succinimide derivatives)

Molecular docking has been extensively used to study the interaction of succinimide derivatives with various enzyme active sites to predict their inhibitory potential. nih.govresearchgate.net These studies calculate binding energies and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site. ekb.eg

For example, docking studies on succinimide derivatives have explored their potential as inhibitors for several enzymes:

Cholinesterases (AChE and BChE): Derivatives have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The binding energies and interaction modes help explain the observed inhibitory activities. nih.govresearchgate.netmdpi.com

α-Glucosidase and α-Amylase: These enzymes are targets for managing diabetes. Docking studies have been used to understand how succinimide derivatives bind to and inhibit these enzymes, providing a rationale for their antidiabetic potential. nih.govresearchgate.netconsensus.appmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase-4 (DPP-4): These are other important targets in diabetes research. Succinimide-thiazolidinedione hybrids have been designed and their interactions with these enzymes modeled to predict binding affinity. mdpi.comnih.gov

Other Targets: Succinimide derivatives have also been modeled against targets for cancer (AKT1 and CDK2) ekb.eg and cardiovascular conditions (calcium channels and beta2-adrenergic receptors). mdpi.comnih.gov

The results of these docking studies are often presented in terms of binding energy (or score), with lower values typically indicating stronger binding affinity.

Table 1: Examples of Molecular Docking Studies on Succinimide Derivatives

| Derivative/Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde | Acetylcholinesterase (AChE) | Good interaction reported | Not specified | researchgate.net |

| (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde | Butyrylcholinesterase (BChE) | Good interaction reported | Not specified | researchgate.net |

| (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde | α-Glucosidase | Good interaction reported | Not specified | researchgate.net |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal | Calcium channel T-type | -7.07 | Not specified | mdpi.comnih.gov |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal | Human beta2-adrenergic G protein-coupled receptor | -7.89 | Not specified | mdpi.comnih.gov |

| Maleimide (B117702)–succinimide derivative (Compound 3) | AKT1 | -16.112 | Not specified | ekb.eg |

| Maleimide–succinimide derivative (Compound 3) | CDK2 | -21.342 | Not specified | ekb.eg |

| Maleimide–succinimide derivative (Compound 5) | AKT1 | -22.398 | Not specified | ekb.eg |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of compounds and their biological activity or physicochemical properties. mdpi.combiointerfaceresearch.com The process involves calculating molecular descriptors that encode structural, physical, and chemical properties of a molecule and then using statistical methods to build a predictive model. biointerfaceresearch.comjbclinpharm.org

QSAR studies have been applied to succinimide-related compounds to guide the design of new, more potent inhibitors. For instance, a three-dimensional QSAR (3D-QSAR) model was established for a series of compounds targeting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungi. nih.gov Such models can generate contour maps that indicate which regions of a molecule are sensitive to steric or electrostatic modifications, thereby guiding the rational design of new derivatives with improved activity. nih.gov

The general workflow for a QSAR study includes:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create a model linking the descriptors to the activity. biointerfaceresearch.comjbclinpharm.org

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources in the drug discovery process. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| α-Succinimidosuccinimide |

| Succinimide |

| (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal |

| N'-[1-(4-[2,5-dioxo-2,5-dihydro-1-pyrrol-1-yl] phenyl)-2,5-dioxopyrrolidin-3-yl] benzohydrazide |

| N'-[1-(4-(2,5-dioxo-2,5-dihydro-1-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl] benzohydrazide |

| Squaramide |

Applications of α Succinimidosuccinimide in Academic Chemical Research

Role as a Privileged Scaffold in Organic Synthesis

The succinimide (B58015) ring system is considered a "privileged scaffold" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. The succinimide core, with its combination of a polar imide group and a nonpolar hydrocarbon backbone, offers a unique combination of hydrogen bonding capabilities and structural rigidity.

The succinimide motif is a foundational building block for the synthesis of more complex, nitrogen-containing heterocyclic compounds. nih.gov Due to its inherent reactivity and structural features, it can be readily modified to generate diverse chemical libraries. researchgate.net Synthetic strategies such as organocatalytic Michael additions are commonly employed, where various ketones are added to N-substituted aryl-maleimides to produce functionalized succinimide derivatives. nih.gov This approach highlights the role of the succinimide precursor as a versatile platform for constructing elaborate molecular architectures. rsc.org The development of such synthetic methodologies is crucial as it allows for the creation of novel compounds with potential pharmacological applications. nih.govlongdom.org

The succinimide scaffold is integral to a variety of biologically active molecules, particularly enzyme inhibitors. nih.gov Its structural and electronic properties make it an ideal foundation for designing compounds that can interact with specific biological targets. The synthesis of these molecules often involves creating derivatives of the core succinimide ring to enhance properties like metabolic stability and pharmacokinetic profiles. nih.gov The imide nitrogen and carbonyl groups of the succinimide ring can participate in crucial hydrogen bonding interactions within the active sites of enzymes, while the rest of the scaffold allows for the introduction of various substituents to modulate potency and selectivity. This mechanistic role as a stable, easily derivatizable core makes the succinimide structure a valuable precursor in the rational design of new therapeutic agents. nih.gov

Evaluation as a Catalyst or Ligand in Organic Transformations

While derivatives of α-Succinimidosuccinimide are widely explored for their biological activity, the specific evaluation of the parent compound or its simple derivatives as catalysts or ligands in organic transformations is not extensively documented in current scientific literature. The focus of research has predominantly been on the biological applications of the succinimide scaffold rather than its potential utility in catalysis. nih.gov

Use as an Analytical Reagent for Specific Chemical Derivatization

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection and separation characteristics, for example, in High-Performance Liquid Chromatography (HPLC). nih.govbio-itworld.com While certain succinimide-based reagents, such as N-hydroxysuccinimide (NHS) esters, are widely used for this purpose, α-Succinimidosuccinimide itself is not commonly employed as a standard derivatization reagent.

However, in a related analytical application, the formation of succinimide as a post-translational modification in proteins is detected and quantified by trapping the labile succinimide ring with hydrazine. The resulting stable hydrazide can then be derivatized with fluorescent tags for enhanced detection by methods like LC-MS and HPLC-UV-Vis. nih.gov This process, however, involves the detection of a succinimide moiety rather than the use of α-Succinimidosuccinimide as the derivatizing agent.

Future Research Directions and Emerging Opportunities

Advanced Computational Chemistry Methodologies for Predictive Design:No computational or molecular modeling studies focused on the predictive design or properties of alpha-Succinimidosuccinimide could be located.

The user's instructions strictly require that the article focuses solely on this compound and adheres to the specified outline. Without dedicated research data for this specific compound in these specific fields, generating a thorough, informative, and scientifically accurate article is not feasible. Writing the article would require generalizing from the broader "succinimide" class, which would violate the explicit constraints of the request.

Q & A

Q. What are the established synthetic routes for α-succinimidosuccinimide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- The compound is typically synthesized via succinimide derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Reaction parameters such as temperature (20–25°C), stoichiometric ratios (1:1.2 for amine:succinimide), and reaction time (4–12 hours) critically impact yield.

- Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ 2.5–3.0 ppm for succinimide protons). Reproducibility hinges on rigorous drying of solvents and exclusion of moisture .

Q. How can researchers validate the structural integrity of α-succinimidosuccinimide derivatives?

Methodological Answer:

- Use a combination of spectroscopic techniques:

- FT-IR : Confirm imide C=O stretches (~1700–1800 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks to succinimide rings and substituents.

- HRMS : Verify molecular ion peaks with <2 ppm error.

- Cross-validate with X-ray crystallography for unambiguous confirmation, though crystal growth may require slow evaporation from DMSO/ethyl acetate mixtures .

Q. What are the common pitfalls in characterizing α-succinimidosuccinimide’s stability under varying pH conditions?

Methodological Answer:

- Stability studies should employ buffered solutions (pH 2–12) with UV-Vis monitoring (λ = 250–300 nm) to track degradation. Hydrolysis rates increase above pH 7 due to nucleophilic attack on the imide ring.

- Use LC-MS to identify hydrolysis byproducts (e.g., succinamic acid). Control temperature (37°C for physiological relevance) and avoid light exposure .

Advanced Research Questions

Q. How can contradictory data on α-succinimidosuccinimide’s reactivity in crosslinking applications be resolved?

Methodological Answer:

- Contradictions often arise from solvent polarity (e.g., DMSO vs. THF) or trace metal contaminants. Replicate experiments using ultra-pure solvents (HPLC-grade) and chelating agents (EDTA).

- Employ kinetic studies (stopped-flow spectroscopy) to compare reaction rates under controlled conditions. Meta-analysis of existing literature using PRISMA guidelines (systematic review protocols) can identify confounding variables .

Q. What advanced computational methods are suitable for predicting α-succinimidosuccinimide’s binding affinity in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate ligand-protein interactions.

- Density Functional Theory (DFT) : Calculate electrostatic potentials (ESP) to identify nucleophilic attack sites.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental binding constants .

Q. How should researchers design experiments to probe α-succinimidosuccinimide’s role in radical-mediated polymerization?

Methodological Answer:

- Use ESR spectroscopy to detect radical intermediates (e.g., TEMPO quenching). Monitor polymerization kinetics via GPC (gel permeation chromatography) with RI/UV detectors.

- Optimize initiator ratios (e.g., AIBN:succinimide = 1:100) and track molecular weight distributions (Đ < 1.5 indicates controlled polymerization). Include negative controls (no initiator) to rule out thermal degradation .

Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in synthesizing α-succinimidosuccinimide analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Adopt automated synthesis platforms (e.g., Chemspeed or Unchained Labs) for precise reagent dispensing.

- Document all parameters in machine-readable formats (e.g., Electronic Lab Notebooks) and share raw data (NMR FID files, HPLC chromatograms) via repositories like Zenodo.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How can mixed-methods approaches address gaps in understanding α-succinimidosuccinimide’s dual role as a crosslinker and inhibitor?

Methodological Answer:

- Combine quantitative assays (e.g., enzyme inhibition IC₅₀ via fluorogenic substrates) with qualitative case studies (e.g., TEM imaging of crosslinked matrices).

- Use triangulation: Validate findings across DSC (thermal stability), rheology (mechanical properties), and cellular assays (viability post-treatment).

- Apply SRQR (Standards for Reporting Qualitative Research) guidelines to ensure methodological rigor .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data involving α-succinimidosuccinimide?

Methodological Answer:

- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism or R’s

drcpackage). Report EC₅₀/IC₅₀ with 95% confidence intervals. - Address outliers via Grubbs’ test and correct for multiple comparisons (Bonferroni or Benjamini-Hochberg). Pre-register analysis plans on platforms like OSF to reduce bias .

Q. How should researchers report conflicting crystallographic data for α-succinimidosuccinimide polymorphs?

Methodological Answer:

- Publish CIF files (Crystallographic Information Files) with full refinement details (R-factor, residual density). Compare unit cell parameters (a, b, c, α, β, γ) across studies using Mercury software.

- Discuss potential causes (e.g., solvent inclusion, temperature gradients) and deposit raw diffraction images in the Cambridge Structural Database (CSD). Follow IUCr guidelines for crystallographic reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.